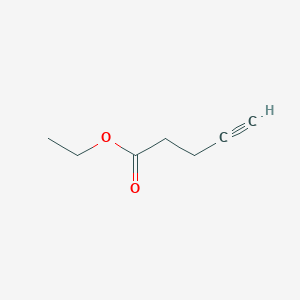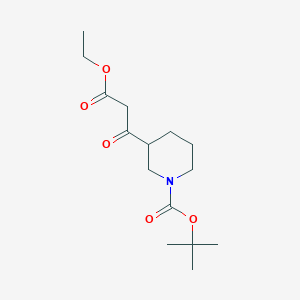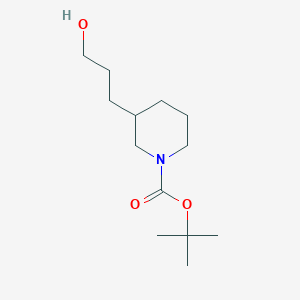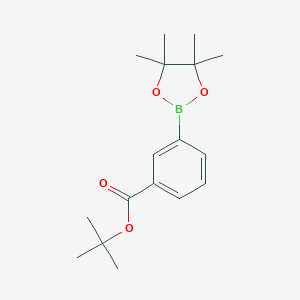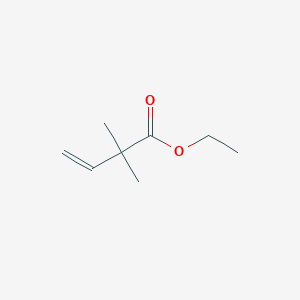
Ethyl 2,2-dimethylbut-3-enoate
Descripción general
Descripción
Ethyl 2,2-dimethylbut-3-enoate is an organic compound with the molecular formula C8H14O2. It is an ester derived from 2,2-dimethylbut-3-enoic acid and ethanol. This compound is characterized by its clear, colorless liquid form and is known for its fruity odor. It is used in various chemical reactions and has applications in different scientific fields.
Aplicaciones Científicas De Investigación
Ethyl 2,2-dimethylbut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its fruity odor.
Safety and Hazards
Ethyl 2,2-dimethylbut-3-enoate should be handled with care. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor. Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2,2-dimethylbut-3-enoate can be synthesized through the esterification of 2,2-dimethylbut-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this ester can yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2,2-dimethylbut-3-enoic acid or 2,2-dimethylbutan-3-one.
Reduction: 2,2-dimethylbut-3-en-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of ethyl 2,2-dimethylbut-3-enoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to various transformations depending on the reagents and conditions used. The molecular targets include the ester bond, which can be cleaved or modified through different pathways.
Comparación Con Compuestos Similares
- Ethyl 2,3-dimethylbut-2-enoate
- Ethyl but-2-enoate
- Ethyl 2-methylbut-2-enoate
Comparison: Ethyl 2,2-dimethylbut-3-enoate is unique due to the presence of two methyl groups at the 2-position, which provides steric hindrance and affects its reactivity compared to similar esters. This structural feature can influence its behavior in chemical reactions, making it distinct in terms of its reactivity and applications.
Propiedades
IUPAC Name |
ethyl 2,2-dimethylbut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-8(3,4)7(9)10-6-2/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPBUEMBEQQXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322785 | |
| Record name | ethyl 2,2-dimethylbut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58544-20-0 | |
| Record name | 58544-20-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2,2-dimethylbut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


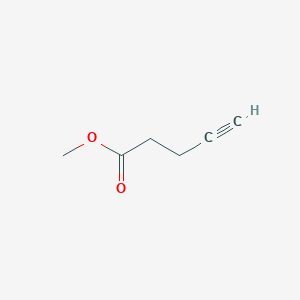
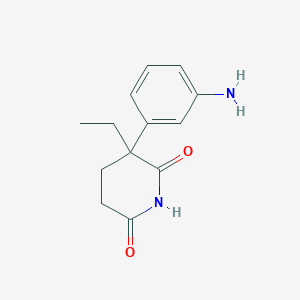
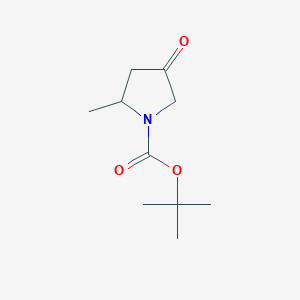
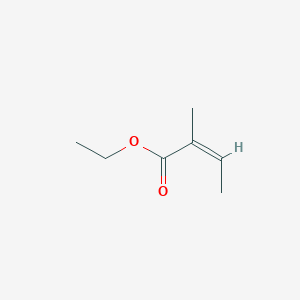
![Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153180.png)
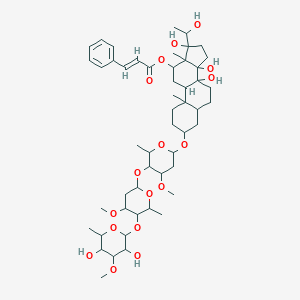
![Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B153183.png)
![Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153184.png)
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B153186.png)
